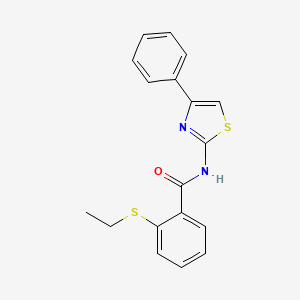

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

Description

2-(Ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a phenyl group at the 4-position and an ethylthio (-S-C₂H₅) moiety at the 2-position of the benzamide scaffold. This compound belongs to a broader class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial, and antiparasitic properties . The ethylthio group and phenylthiazole moiety contribute to its unique electronic and steric properties, influencing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-2-22-16-11-7-6-10-14(16)17(21)20-18-19-15(12-23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZUWUOWIOJFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

Attachment of the Benzamide Core: The benzamide core can be attached through an amidation reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions can be used.

Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole core.

Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in organic electronics and photoluminescent materials.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide, differing in substituents or core heterocycles:

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- Nitazoxanide (): The nitro group on the thiazole ring enhances antiparasitic activity but may increase toxicity compared to the ethylthio group in the target compound.

- Triazolo-thiadiazole Derivatives (5a–j) (): The triazolo-thiadiazole moiety enhances antibacterial potency, likely due to improved membrane permeability and target binding, whereas the ethylthio group in the target compound may favor different pharmacokinetic profiles.

Enzyme Inhibition Mechanisms :

- The ethylthio group in the target compound may act as a hydrogen-bond acceptor or participate in hydrophobic interactions with enzymes like hCA II, similar to derivative 6a .

- In contrast, nitazoxanide’s nitro group likely induces redox-mediated antiparasitic effects, a mechanism distinct from sulfur-based interactions .

Physicochemical Properties

- Melting Points : Ethylthio-containing compounds (e.g., 7t in ) exhibit higher melting points (237.7–239.1°C) compared to nitro derivatives (e.g., nitazoxanide), suggesting stronger intermolecular forces due to sulfur’s polarizability.

- Solubility : Sulfonyl-linked derivatives (e.g., 6a ) may have improved aqueous solubility compared to the hydrophobic phenylthiazole core of the target compound.

Biological Activity

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that exhibits a range of biological activities due to its unique structural features, which include a thiazole core and an ethylthio group. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula: CHNS

- Molecular Weight: 250.34 g/mol

- Functional Groups: Ethylthio group, thiazole ring, benzamide moiety.

This specific arrangement of functional groups contributes to its distinct chemical and biological properties, enhancing its reactivity and selectivity in biological systems.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties, including this compound, possess significant antimicrobial properties. These compounds have been tested against various pathogens, demonstrating promising results:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong antibacterial activity |

| Candida albicans | 1.0 | Moderate antifungal activity |

| Escherichia coli | 0.25 | Strong antibacterial activity |

The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The findings suggest that this compound induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells.

- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation: IC values for several cancer cell lines are reported as follows:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Significant growth inhibition |

| HeLa (cervical cancer) | 20 | Induces apoptosis |

| A549 (lung cancer) | 10 | Inhibits cell proliferation |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB activation. This activity is crucial for managing chronic inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: It binds to the active sites of enzymes involved in key metabolic pathways.

- Receptor Modulation: The compound may interact with cellular receptors, influencing signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a MIC value significantly lower than standard antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through increased levels of active caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.